2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a carboxamide group at position 3 and a 4-(dimethylamino)benzamido moiety at position 2.
Properties
IUPAC Name |
2-[[4-(dimethylamino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-21(2)12-9-7-11(8-10-12)17(23)20-18-15(16(19)22)13-5-3-4-6-14(13)24-18/h7-10H,3-6H2,1-2H3,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZIDDUGQJUGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 63743-49-7) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and cytotoxic effects, and summarizes relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 281.37 g/mol. The structure features a tetrahydrobenzo[b]thiophene core substituted with a dimethylamino group and an amide functionality, which are key to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to benzo[b]thiophene derivatives. For instance, the structural modifications in this class of compounds have been shown to enhance activity against resistant strains of Staphylococcus aureus.
-
Minimum Inhibitory Concentration (MIC) :
- In one study, derivatives similar to our compound exhibited MIC values as low as 4 µg/mL against various strains of S. aureus, indicating potent antibacterial activity .
- The effectiveness against drug-resistant strains suggests that modifications in the benzo[b]thiophene structure can lead to significant improvements in antimicrobial efficacy.
- Mechanism of Action :
Cytotoxicity
Evaluating the cytotoxic effects on mammalian cells is crucial for assessing the therapeutic potential of new compounds.
- Cytotoxicity Assays :
- Compounds similar to this compound have been tested using human adenocarcinomic alveolar basal epithelial cells (A549). Results indicated no significant cytotoxicity at concentrations up to 128 µg/mL, suggesting a favorable safety profile .
- The selectivity index (SI), which compares the effective dose against bacteria to the toxic dose against human cells, was favorable for these compounds, indicating potential for therapeutic applications without significant side effects.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is vital for rational drug design.
| Modification | Effect on Activity |
|---|---|
| Dimethylamino substitution | Enhances solubility and membrane permeability |
| Amide bond | Critical for maintaining biological activity |
| Tetrahydrobenzo[b]thiophene core | Essential for antibacterial potency |
Research indicates that specific modifications can lead to improved binding affinity for bacterial targets while minimizing toxicity to human cells .
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the benzamido group, linker chemistry, and peripheral modifications, leading to variations in biological activity, physicochemical properties, and synthetic routes. Below is a detailed comparison:
Acetylcholinesterase (AChE) Inhibition
Key Insight: The methoxyphenylpiperazine group in Compound 122 enhances AChE inhibition through additional hydrogen bonding. The target compound’s dimethylamino group may offer similar electronic effects but requires empirical validation.
Antioxidant Activity
Key Insight: The cyanoacetamido group in Compounds 92a/b improves antioxidant activity via polar interactions. The target compound’s dimethylamino group could similarly stabilize radicals but may require optimization for solubility.
Pharmacokinetic and Physicochemical Properties
Key Insight: The target compound’s lower molecular weight and polar dimethylamino group may favor better solubility over bulkier analogs like Compound 122.
Q & A
Q. What are the standard synthetic protocols for preparing this benzothiophene carboxamide derivative?
The synthesis typically involves multi-step reactions, starting with Gewald-type cyclization to form the tetrahydrobenzo[b]thiophene core. Key steps include:
- Amide coupling : Reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 4-(dimethylamino)benzoyl chloride in aprotic solvents (e.g., DMF or DCM) under nitrogen, using bases like triethylamine to neutralize HCl byproducts .
- Optimization : Reflux conditions (e.g., ethanol at 70–80°C for 8–12 hours) and purification via column chromatography or recrystallization (e.g., methanol/water) .
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : To confirm substituent positions (e.g., dimethylamino proton signals at δ ~2.8–3.2 ppm; aromatic protons in the benzamido group) .
- IR spectroscopy : Identification of amide C=O stretches (~1650–1680 cm⁻¹) and NH bands (~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : For molecular ion ([M+H]+) validation and fragmentation patterns .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Enzyme inhibition : Acetylcholinesterase (AChE) or kinase inhibition assays using Ellman’s method or fluorescence-based protocols .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HepG-2, MCF-7) with IC50 calculations .
- Antimicrobial activity : Broth microdilution to determine MIC values against bacterial/fungal strains .
Advanced Research Questions
Q. How can low synthetic yields be addressed during amide coupling steps?
- Catalyst optimization : Use coupling agents like HATU or EDCI/HOBt to improve efficiency .
- Solvent selection : Switch to DMSO or THF for better solubility of aromatic intermediates .
- Temperature control : Maintain 0–5°C during acid chloride addition to minimize side reactions .
Q. What structure-activity relationship (SAR) insights guide derivative design for enhanced bioactivity?
- Substituent effects : Electron-donating groups (e.g., dimethylamino) on the benzamido moiety enhance enzyme inhibition by stabilizing π-π interactions with hydrophobic pockets .
- Ring modifications : Saturation of the benzo[b]thiophene ring improves metabolic stability compared to fully aromatic analogs .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses with targets like FLT-3 or RORγt .
Q. How should researchers resolve contradictions in biological assay data (e.g., variable IC50 values)?
- Purity verification : Confirm compound integrity via HPLC (>95% purity) to rule out impurities .
- Assay standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell passages .
- Orthogonal assays : Validate results with complementary methods (e.g., apoptosis assays alongside MTT) .
Q. What strategies mitigate solubility challenges in pharmacological testing?
- Co-solvent systems : Use DMSO/PEG-400 mixtures for in vitro studies, ensuring <0.1% DMSO to avoid cytotoxicity .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) on the carboxamide moiety .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .
Methodological Tables
Table 1. Key Reaction Conditions for Amide Coupling
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF or DCM | |
| Base | Triethylamine | |
| Temperature | 0–5°C (addition), RT (stir) | |
| Purification | Silica gel chromatography |
Table 2. Common Biological Targets and Assays
| Target | Assay Type | IC50 Range (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Ellman’s kinetic assay | 0.5–5.0 | |
| FLT-3 kinase | Fluorescence polarization | 0.1–1.2 | |
| MCF-7 cells | MTT cytotoxicity | 10–50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
